molecular formula C11H13ClF3N B3375360 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride CAS No. 1095545-09-7

3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

Cat. No. B3375360
CAS RN: 1095545-09-7
M. Wt: 251.67
InChI Key: IEMRSONLHAUTJX-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which share a similar structure with “3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Catalyst for Reactions

Compounds similar to “3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” have been used as versatile catalysts for reactions, including the Mannich reaction .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMRSONLHAUTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

CAS RN

1095545-09-7
Record name 3-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
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3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
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3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
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3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
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3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
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3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

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